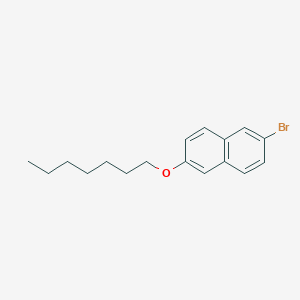
1-(benzenesulfonylmethyl)-2,4-dichlorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(benzenesulfonylmethyl)-2,4-dichlorobenzene is an organic compound that belongs to the sulfone family Sulfones are characterized by the presence of a sulfonyl functional group attached to two carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(benzenesulfonylmethyl)-2,4-dichlorobenzene typically involves the reaction of 2,4-dichlorobenzyl chloride with phenyl sulfinic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the formation of the sulfone bond. The reaction mixture is then purified through recrystallization to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. industrial processes often employ continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of advanced purification techniques, such as chromatography, may also be employed to achieve high purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
1-(benzenesulfonylmethyl)-2,4-dichlorobenzene can undergo various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized to form sulfonic acids.
Reduction: Reduction of the sulfone group can yield sulfides.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted aromatic compounds depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
1-(benzenesulfonylmethyl)-2,4-dichlorobenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with anti-inflammatory or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(benzenesulfonylmethyl)-2,4-dichlorobenzene involves its interaction with specific molecular targets. The sulfone group can interact with various enzymes and proteins, potentially inhibiting their activity. This interaction may lead to the disruption of cellular processes, contributing to the compound’s antimicrobial or anticancer effects. The exact molecular pathways involved are still under investigation, but the compound’s ability to interfere with protein function is a key aspect of its mechanism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichlorobenzyl alcohol: Known for its antiseptic properties.
Phenyl sulfone: A simpler sulfone compound with similar chemical reactivity.
Dichlorobenzyl sulfone: Another sulfone derivative with potential antimicrobial activity.
Uniqueness
1-(benzenesulfonylmethyl)-2,4-dichlorobenzene is unique due to the presence of both dichlorobenzyl and phenyl groups, which may confer distinct chemical and biological properties. Its dual aromatic structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and potential therapeutic applications.
Eigenschaften
Molekularformel |
C13H10Cl2O2S |
|---|---|
Molekulargewicht |
301.2 g/mol |
IUPAC-Name |
1-(benzenesulfonylmethyl)-2,4-dichlorobenzene |
InChI |
InChI=1S/C13H10Cl2O2S/c14-11-7-6-10(13(15)8-11)9-18(16,17)12-4-2-1-3-5-12/h1-8H,9H2 |
InChI-Schlüssel |
YWZAZLCVWGYEDC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2,5-dimethyl-3-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene-4-one](/img/structure/B8697018.png)



![Tert-butyl (1-hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)methylcarbamate](/img/structure/B8697064.png)

